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molecular formula C13H19NO2 B3421498 (4-Benzyl-3-methylmorpholin-3-yl)methanol CAS No. 218594-70-8

(4-Benzyl-3-methylmorpholin-3-yl)methanol

Cat. No. B3421498
M. Wt: 221.29 g/mol
InChI Key: WBPZLUWUMMIRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924278B2

Procedure details

Sodium bis(2-methoxyethoxy)aluminum hydride (3.46 M solution in toluene; 42 ml) was added to a solution of 4-benzyl-5-hydroxymethyl-5-methyl-3-morpholinone (10.77 g) in toluene (100 ml) at 0° C. under nitrogen atmosphere and the whole was stirred at room temperature for 1 hour. Ethanol (20 ml) was added to the mixture at 0° C. and the pH of the mixture was adjusted to 12 by 1N sodium hydroxide solution. The organic layer was separated, added 1N hydrochloric acid and the acidic aqueous layer was separated. This procedure was repeated twice and the combined aqueous layer was made alkaline with 4 M sodium hydroxide solution. It was extracted with ethyl acetate, dried over magnesium sulfate and evaporated in vacuo to give 4-benzyl-3-hydroxymethyl-3-methylmorpholine (9.35 g) as an oil.
Quantity
42 mL
Type
reactant
Reaction Step One
Name
4-benzyl-5-hydroxymethyl-5-methyl-3-morpholinone
Quantity
10.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[CH2:15]([N:22]1[C:27]([CH2:29][OH:30])([CH3:28])[CH2:26][O:25][CH2:24][C:23]1=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(O)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:15]([N:22]1[CH2:23][CH2:24][O:25][CH2:26][C:27]1([CH2:29][OH:30])[CH3:28])[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Name
4-benzyl-5-hydroxymethyl-5-methyl-3-morpholinone
Quantity
10.77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(COCC1(C)CO)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
added 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the acidic aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(COCC1)(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.35 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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